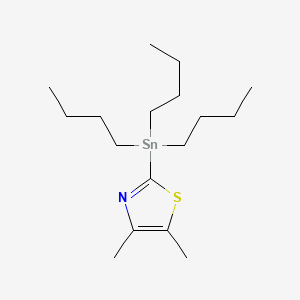

4,5-Dimethyl-2-(tributylstannyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(4,5-dimethyl-1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NS.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPTXJNMSZQTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586044 | |

| Record name | 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938181-92-1 | |

| Record name | 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4,5-Dimethyl-2-(tributylstannyl)thiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethyl-2-(tributylstannyl)thiazole

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound (CAS No. 938181-92-1).[1][2][3] This organostannane reagent is a pivotal building block in modern organic synthesis, primarily serving as a versatile precursor for the introduction of the 4,5-dimethylthiazole moiety via palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic rationale behind the synthetic strategy, offers a detailed and robust experimental protocol, and outlines the expected analytical data for comprehensive characterization. The guide culminates with a discussion of its principal application in Stille cross-coupling, underscoring its value in the synthesis of complex molecules for pharmaceutical and materials science research.

Introduction: The Strategic Value of a Functionalized Thiazole Building Block

The thiazole ring is a privileged heterocyclic scaffold, frequently encountered in the core structure of numerous FDA-approved drugs and biologically active natural products. Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive component in drug design. The strategic derivatization of the thiazole ring is therefore of paramount importance.

Organostannanes, particularly tributylstannyl derivatives, are highly effective reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[4][5] These reagents offer a balance of stability—being generally tolerant to air and moisture—and reactivity, enabling the formation of carbon-carbon bonds under mild conditions.[4]

This compound emerges at the intersection of these two fields. It provides a reliable and efficient method to transfer the 4,5-dimethylthiazol-2-yl group to various organic electrophiles.[6][7] This guide offers the foundational knowledge required to synthesize, validate, and effectively utilize this key synthetic intermediate.

Section 1: Synthetic Rationale and Mechanistic Insight

The synthesis of this compound is most effectively achieved through a directed metallation-stannylation sequence. This approach leverages the inherent acidity of the C2 proton on the thiazole ring, which is the most acidic proton due to the inductive effect of the adjacent sulfur and nitrogen atoms.

Causality Behind Experimental Choices:

-

Precursor Selection: The synthesis logically begins with 4,5-dimethylthiazole. This substrate contains the core heterocyclic structure with the desired methyl substituents already in place.

-

Deprotonation Strategy: The C2-H of a thiazole ring is readily deprotonated by a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[8][9] Its use ensures efficient and regioselective formation of the 2-lithiated intermediate. Other bases may lack the requisite strength or introduce competitive side reactions.

-

Reaction Conditions: The lithiation is conducted under anhydrous conditions at cryogenic temperatures (typically -78 °C in tetrahydrofuran, THF). This is critical for two reasons:

-

Organolithium reagents are highly reactive towards protic sources, including atmospheric moisture. An inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents are mandatory.

-

The resulting 2-lithiothiazole intermediate possesses limited thermal stability.[8] Low temperatures prevent decomposition or undesired rearrangement pathways.[10]

-

-

Electrophilic Quench: The generated nucleophilic lithium species is trapped with a suitable electrophilic tin reagent. Tributyltin chloride (Bu₃SnCl) is an ideal choice due to its commercial availability and high reactivity towards organolithiums, leading to the irreversible formation of a stable C-Sn bond.

The overall transformation is a clean and high-yielding process that converts an unreactive C-H bond into a synthetically versatile C-Sn bond.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation: A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with argon.

-

Reagent Addition: Anhydrous THF (100 mL) is added via cannula, followed by 4,5-dimethylthiazole (5.65 g, 50 mmol).

-

Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The resulting solution is stirred at -78 °C for 1 hour.

-

Stannylation: Tributyltin chloride (17.9 g, 14.8 mL, 55 mmol, 1.1 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C.

-

Warming: The cooling bath is removed, and the reaction is allowed to slowly warm to ambient temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).

-

Isolation: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.

-

Purification: The crude oil is purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a clear, colorless to pale yellow liquid. [11]

Section 3: Comprehensive Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The molecular formula is C₁₇H₃₃NSSn with a molecular weight of approximately 402.23 g/mol . [1][3] Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.35 (s, 3H, -CH₃), δ ~2.25 (s, 3H, -CH₃), δ ~1.45-1.60 (m, 6H, Sn-CH₂-CH₂ -), δ ~1.25-1.40 (m, 6H, -CH₂-CH₂ -CH₃), δ ~1.05-1.15 (m, 6H, Sn-CH₂ -), δ ~0.90 (t, J=7.3 Hz, 9H, -CH₂-CH₃ ). Note: Tin satellites (²JSn-H) may be visible on the alpha-CH₂ protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168-170 (C2-Sn), δ ~145-147 (C5), δ ~125-127 (C4), δ ~29.1 (Sn-CH₂-C H₂-), δ ~27.3 (-CH₂-C H₂-CH₃), δ ~14-15 (C4-C H₃ or C5-C H₃), δ ~13.7 (-CH₂-C H₃), δ ~11-12 (C4-C H₃ or C5-C H₃), δ ~10.5 (Sn-C H₂-). Note: Tin coupling (¹JSn-C, ²JSn-C) is expected. |

| Mass Spec. (MS) | m/z (EI): 403 [M+H]⁺. The key diagnostic feature is the characteristic isotopic cluster for tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), which provides unambiguous confirmation of the presence of one tin atom. Fragmentation will likely show sequential loss of butyl radicals (m/z -57). |

| FT-IR (neat, cm⁻¹) | ~2955, 2925, 2870 (C-H aliphatic stretch), ~1530 (C=N stretch), ~1465 (C=C stretch of thiazole ring), ~770 (C-S stretch). [12][13] |

Section 4: Application in Stille Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process allows for the formation of a new carbon-carbon bond between the thiazole C2 position and an sp²-hybridized carbon of an organic electrophile (e.g., aryl/vinyl halides or triflates). [4] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the R-X bond of the electrophile.

-

Transmetallation: The thiazole group is transferred from tin to the palladium center, regenerating the tributyltin halide byproduct.

-

Reductive Elimination: The two organic partners are ejected from the palladium center, forming the final coupled product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

This reaction provides a powerful and modular method for synthesizing complex, thiazole-containing molecules that are often pursued as targets in medicinal chemistry.

Conclusion

This compound is a high-value synthetic intermediate whose preparation is straightforward and scalable via a well-understood lithiation-stannylation pathway. This guide has provided the essential theoretical framework, a detailed experimental protocol, and a full set of expected characterization data to empower researchers in its synthesis and application. Mastery of this chemistry unlocks access to a wide array of complex molecular architectures, reinforcing the central role of organometallic cross-coupling reactions in modern chemical synthesis.

References

-

NIST. 4,5-dimethyl-2-pentyl-thiazole. [Link]

-

Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. [Link]

-

Carrera, E. I., et al. (2013). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Inorganic Chemistry. [Link]

-

ResearchGate. Comparison of IR spectra of L Thiazole (black, top left) with 1 (red.... [Link]

-

NIST. Thiazole, 2-butyl-4,5-dimethyl-. [Link]

- Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

ETH Zurich Research Collection. Synthesis of Saturated N- Heterocycles. [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c…. [Link]

-

NIST. Thiazole. [Link]

-

SACH. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. [Link]

-

Mealy, M. J., & Bailey, W. F. (2002). Synthesis of heterocycles by cyclization of unsaturated organolithiums: a review. Journal of Organometallic Chemistry. [Link]

-

Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. [Link]

-

NIH. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]

-

ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

-

NIST. Thiazole. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

Michigan State University. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.. [Link]

-

ChemWhat. This compound CAS#: 938181-92-1. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

-

Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

YouTube. Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]

-

Arkivoc. Connecting heterocycles via a catalyzed lithiation. [Link]

-

PubChem. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). [Link]

-

Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

MDPI. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. [Link]

-

SpringerLink. Recent advances in adamantane-linked heterocycles: synthesis and biological activity. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

Sources

- 1. 938181-92-1 | this compound - Moldb [moldb.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 938181-92-1 [chemicalbook.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy 4-(Tributylstannyl)thiazole | 173979-01-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]

- 11. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiazole [webbook.nist.gov]

An In-depth Technical Guide to 4,5-Dimethyl-2-(tributylstannyl)thiazole: A Keystone Reagent in Modern Organic Synthesis

This guide provides an in-depth exploration of 4,5-Dimethyl-2-(tributylstannyl)thiazole, a specialized organometallic reagent pivotal for the construction of complex molecular architectures. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer field-proven insights into its properties, synthesis, handling, and application, with a focus on the causality behind experimental choices.

Introduction: The Strategic Value of a Functionalized Thiazole

This compound (CAS No. 938181-92-1) is a stable, yet highly versatile organostannane building block.[1][2] Its significance lies in the convergence of two key chemical motifs: the tributyltin group and the 4,5-dimethylthiazole core.

-

The Tributylstannyl Moiety : This functional group renders the molecule a premier substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[3][4] Organostannanes are valued for their tolerance to a wide array of functional groups and their relative stability to air and moisture, simplifying handling compared to other reactive organometallics.[4][5]

-

The Thiazole Core : The thiazole ring is a "privileged scaffold" in medicinal chemistry.[6] It is a cornerstone in numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib.[6][7] Its presence in a molecule can confer a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][8][9]

The strategic combination of these two features makes this compound an invaluable reagent for introducing the biologically significant thiazole nucleus into novel drug candidates and complex organic molecules.

Critical Safety & Handling Protocols for Organotin Compounds

Before any experimental work, it is imperative to understand the significant hazards associated with organotin compounds. Trustworthiness in the laboratory begins with an uncompromising commitment to safety.

Core Hazard Profile : Tributyltin derivatives are highly toxic by all routes of exposure—inhalation, ingestion, and dermal contact.[10][11] They are known to affect the central nervous system, and the toxicity is most pronounced for compounds with three or four alkyl groups attached to the tin atom.[10] The GHS classification for this category of compounds includes H300, H310, and H330 (Fatal if swallowed, in contact with skin or if inhaled) and H410 (Very toxic to aquatic life with long lasting effects).[11]

Mandatory Handling Procedures :

-

Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12]

-

Personal Protective Equipment (PPE) : A standard lab coat, splash goggles, and, critically, appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Contaminated gloves should be changed immediately.[13]

-

Spill & Waste Management : In case of a spill, the material should be absorbed with an inert material (e.g., vermiculite or a spill pillow) and placed in a sealed, clearly labeled container for hazardous waste disposal.[10] All equipment and glassware that come into contact with the reagent should be decontaminated. Excess reagent and contaminated waste must be disposed of following institutional and national hazardous waste guidelines.[10][12]

-

First Aid : In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[10][13] For eye contact, flush with water for at least 15 minutes.[10] If inhaled, move the individual to fresh air. In all cases of exposure, seek immediate medical attention.[10][11]

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The known properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, the following table provides the most critical information available from chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 938181-92-1 | [1][14][15] |

| Molecular Formula | C₁₇H₃₃NSSn | [1][14] |

| Molecular Weight | 402.23 g/mol | [1][16] |

| Appearance | Not specified (typically a colorless to yellow oil or low-melting solid) | N/A |

| Boiling Point | Data not available | [16] |

| Melting Point | Data not available | [16] |

| Density | Data not available | [16] |

Spectroscopic Signature for Verification

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the tributyl groups (complex multiplets between ~0.9 and 1.6 ppm) and two sharp singlets for the non-equivalent methyl groups on the thiazole ring (likely in the ~2.2-2.5 ppm region).

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the four distinct carbons of the tributyl chains and the four carbons of the 4,5-dimethylthiazole ring, including the tin-bound carbon at the C2 position, which will appear most downfield.

-

Mass Spectrometry (MS) : Under Electron Ionization (EI), the mass spectrum will exhibit a characteristic isotopic pattern for tin. The molecular ion peak ([M]⁺) at m/z ≈ 402 would be expected, along with fragmentation patterns corresponding to the loss of butyl groups.

Synthesis Protocol: Accessing the Reagent

The synthesis of 2-(tributylstannyl)thiazoles is typically achieved via a deprotonation/stannylation sequence. The causality is straightforward: a strong base is required to abstract the acidic proton at the C2 position of the thiazole ring, generating a nucleophilic thiazolyl anion, which then attacks an electrophilic tin species like tributyltin chloride.

Step-by-Step Synthesis Workflow

This protocol is a representative procedure based on established methods for similar heterocyclic stannylations.

Objective : To synthesize this compound from 4,5-dimethylthiazole.

Materials :

-

4,5-Dimethylthiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Protocol :

-

Inert Atmosphere Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet. Anhydrous conditions are critical as organolithium reagents react violently with water.

-

Reagent Addition : Dissolve 4,5-dimethylthiazole (1.0 eq) in anhydrous THF under the inert atmosphere.

-

Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is essential to control the exothermic reaction and prevent side reactions.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The formation of the lithiated intermediate may be indicated by a color change. Stir the reaction at -78 °C for 1 hour to ensure complete deprotonation.

-

Stannylation (Quenching) : Add tributyltin chloride (1.1 eq) dropwise to the solution, again maintaining the temperature at -78 °C. The nucleophilic lithiated thiazole attacks the electrophilic tin center.

-

Warm-up and Quench : After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.

-

Once at room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This step neutralizes any remaining organolithium species.

-

Extraction and Purification : Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate or diethyl ether), and perform a standard aqueous workup. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or distillation under high vacuum, to yield the final product.

Synthesis Workflow Diagram

Caption: The catalytic cycle of the Stille cross-coupling reaction.

General Protocol for Stille Coupling

Objective : To couple this compound with an aryl bromide.

Materials :

-

This compound (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Optional: Additive such as CuI or LiCl to accelerate the reaction. [3] Protocol :

-

Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the aryl bromide, and the solvent.

-

Reagent Addition : Add the this compound to the mixture.

-

Heating : Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Workup : After the reaction is complete, cool the mixture to room temperature. A common issue with Stille couplings is the removal of tin byproducts. [17]A typical workup involves dilution with an organic solvent and washing with an aqueous potassium fluoride (KF) solution, which precipitates the tin salts as insoluble tributyltin fluoride, facilitating their removal by filtration.

-

Purification : The crude product is then purified by column chromatography to yield the desired 2-aryl-4,5-dimethylthiazole.

Conclusion: A Versatile Tool for Innovation

This compound is more than a simple chemical; it is an enabling tool for synthetic and medicinal chemists. Its robust nature, combined with the high value of the thiazole scaffold, provides a reliable pathway to novel compounds with significant potential in drug discovery and materials science. Mastery of its use, grounded in a deep respect for the required safety protocols, allows researchers to construct complex molecular targets with precision and efficiency. The insights and protocols detailed in this guide serve as a foundation for the successful application of this key synthetic building block.

References

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Institutes of Health. Retrieved January 2, 2026.

- Standard Operating Procedures - Del Valle Lab. (n.d.). University of California, Santa Cruz. Retrieved January 2, 2026.

- ORGANOTIN COMPOUNDS. (n.d.). Centers for Disease Control and Prevention. Retrieved January 2, 2026.

- Organo-tin compounds. (2022, June 30).

- SAFETY DATA SHEET. (2024, July 13). Sigma-Aldrich. Retrieved January 2, 2026.

- Mohammed, M. S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some New Heterocyclic Compounds Derived from Thiadiazole. Journal of Medicinal and Chemical Sciences, 5(4), 468-476.

-

This compound. (n.d.). ChemWhat. Retrieved January 2, 2026, from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Stille reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved January 2, 2026.

- Sardashti, P. A., et al. (2022). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 14(3), 1-15.

- A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. (2025, August 10).

- Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved January 2, 2026.

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3).

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). Frontiers in Pharmacology. Retrieved January 2, 2026, from [Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (n.d.). Current Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. 938181-92-1 | this compound - Moldb [moldb.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. delvallelab.weebly.com [delvallelab.weebly.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. scbt.com [scbt.com]

- 15. This compound | 938181-92-1 [chemicalbook.com]

- 16. This compound - CAS:938181-92-1 - Sunway Pharm Ltd [3wpharm.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Comprehensive Technical Guide to PF-04447943: A Selective Phosphodiesterase 9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. Initially, we address the existing discrepancy in the public domain regarding its assigned CAS number, clarifying that while CAS number 938181-92-1 is sometimes associated with a different chemical entity, the pharmacological and clinical research overwhelmingly links it to PF-04447943. This guide will focus exclusively on the latter. We delve into the core chemical and physical properties of PF-04447943, its mechanism of action centered on the potentiation of cyclic guanosine monophosphate (cGMP) signaling, and its subsequent impact on synaptic plasticity and cognitive functions. Furthermore, we explore its therapeutic potential, with a particular focus on its investigation in Alzheimer's disease and sickle cell disease. This document is designed to be a comprehensive resource, providing not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols for both in vitro and in vivo applications.

Introduction: Unveiling PF-04447943

PF-04447943 is a brain-permeable pyrazolo[3,4-d]pyrimidinone compound that has garnered significant interest in the scientific community for its high potency and selectivity as an inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in a myriad of physiological processes, including neuronal function and vascular homeostasis. By selectively inhibiting PDE9A, PF-04447943 effectively elevates intracellular cGMP levels, thereby amplifying cGMP-mediated signaling pathways. This mechanism of action underpins its potential therapeutic applications in neurological disorders characterized by cognitive deficits and in conditions involving vascular dysfunction, such as sickle cell disease.

It is important to note a point of ambiguity concerning the Chemical Abstracts Service (CAS) number. While some chemical suppliers associate CAS number 938181-92-1 with 4,5-Dimethyl-2-(tributylstannyl)thiazole, the vast body of pharmacological and clinical literature identifies PF-04447943 with this number. For the purpose of this guide, and in alignment with its prevalent use in drug development and neuroscience research, we will be focusing on the properties and applications of PF-04447943.

Physicochemical Properties of PF-04447943

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of PF-04447943 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [2] |

| CAS Number | 1082744-20-4 (unambiguous) | [1] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [1] |

| Molecular Weight | 395.46 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in DMSO (≥ 54.6 mg/mL) | [3] |

| Purity | ≥97% (HPLC) | [1] |

| Storage | -20°C | [1] |

Mechanism of Action: Potentiating cGMP Signaling

The primary mechanism of action of PF-04447943 is its selective inhibition of the PDE9A enzyme. PDE9A exhibits a high affinity for cGMP and plays a crucial role in regulating its intracellular concentrations.

The Role of PDE9A in cGMP Degradation

Cyclic GMP is synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GCs). It acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates a variety of downstream targets, leading to diverse physiological responses. The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP. PDE9A is a particularly efficient cGMP-specific PDE, making it a critical regulator of cGMP signaling pathways.

PF-04447943 as a Selective PDE9A Inhibitor

PF-04447943 binds to the active site of PDE9A with high affinity, preventing the hydrolysis of cGMP.[1] This leads to an accumulation of intracellular cGMP, thereby enhancing and prolonging the downstream signaling cascades mediated by PKG. The selectivity of PF-04447943 for PDE9A over other PDE families is a key attribute, minimizing off-target effects.

Signaling Pathway

The following diagram illustrates the cGMP signaling pathway and the point of intervention by PF-04447943.

Caption: cGMP signaling pathway and the inhibitory action of PF-04447943.

Pharmacological Effects and Therapeutic Potential

The ability of PF-04447943 to elevate cGMP levels has been leveraged in preclinical and clinical studies for various therapeutic applications.

Cognitive Enhancement and Neuroprotection

In the central nervous system, cGMP signaling is integral to synaptic plasticity, a fundamental process for learning and memory. Preclinical studies have demonstrated that PF-04447943 enhances synaptic plasticity and cognitive function in rodents.[2] It has been shown to increase neurite outgrowth and synapse formation in cultured hippocampal neurons.[2] Furthermore, PF-04447943 has been found to improve performance in various rodent models of cognitive impairment.[2]

Despite these promising preclinical findings, a Phase 2 clinical trial of PF-04447943 in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognition compared to placebo over a 12-week period.[4]

Vaso-occlusion in Sickle Cell Disease

In sickle cell disease (SCD), enhanced cell adhesion contributes to vaso-occlusion, leading to painful crises and organ damage. cGMP plays a role in modulating cellular adhesion. A Phase Ib clinical trial in stable SCD patients demonstrated that PF-04447943 was generally well-tolerated and led to a significant reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as levels of soluble E-selectin, a marker of endothelial activation.[5][6] These findings suggest that PF-04447943 may have a protective effect against vaso-occlusion in SCD.[5][6]

Experimental Protocols

To facilitate the practical application of PF-04447943 in a research setting, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Protocol: Neurite Outgrowth Assay in Primary Hippocampal Neurons

This protocol is adapted from established methodologies for assessing neurite outgrowth.[7][8][9][10]

Objective: To quantify the effect of PF-04447943 on neurite outgrowth in primary hippocampal neurons.

Materials:

-

Primary hippocampal neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates (e.g., 96-well)

-

PF-04447943 stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Plating: Plate dissociated primary hippocampal neurons onto poly-D-lysine coated plates at an appropriate density.

-

Cell Culture: Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: After allowing the neurons to adhere and initiate neurite extension (typically 24 hours), treat the cells with various concentrations of PF-04447943 (e.g., 30-1000 nM) or vehicle (DMSO).[2]

-

Incubation: Incubate the treated cells for a defined period (e.g., 48-72 hours).

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use automated image analysis software to quantify neurite length, number of branches, and cell viability (based on nuclear morphology).

-

In Vivo Protocol: Novel Object Recognition (NOR) Test in Rats

This protocol is based on standard procedures for the NOR test.[1][3][11][12]

Objective: To assess the effect of PF-04447943 on recognition memory in rats.

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

Open-field arena

-

A set of identical objects for the familiarization phase

-

A set of novel objects for the test phase

-

PF-04447943 solution for oral administration

-

Vehicle control

-

Video recording and analysis software

Procedure:

-

Habituation:

-

Handle the rats for several days prior to the experiment.

-

On the day before the test, allow each rat to freely explore the empty open-field arena for 5-10 minutes.

-

-

Drug Administration:

-

Administer PF-04447943 (e.g., 1-3 mg/kg, p.o.) or vehicle to the rats 30-60 minutes before the familiarization phase.[2]

-

-

Familiarization Phase (T1):

-

Place two identical objects in the arena.

-

Place a rat in the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).

-

Record the time spent exploring each object. Exploration is defined as the nose being within a certain proximity to the object and directed towards it.

-

-

Retention Interval:

-

Return the rat to its home cage for a defined retention interval (e.g., 24 hours).

-

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object.

-

Place the same rat back into the arena and allow it to explore for the same duration as in T1.

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

-

Data Summary

The following tables summarize key quantitative data regarding the potency and efficacy of PF-04447943.

Table 1: Inhibitory Potency and Selectivity of PF-04447943

| Target | Species | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. other PDEs | Source |

| PDE9A | Human | 2.8 | 12 | >78-fold | [1][2] |

| PDE9A | Rhesus | 4.5 | - | - | [2] |

| PDE9A | Rat | 18 | - | - | [2] |

Table 2: Summary of Key Preclinical and Clinical Findings

| Study Type | Model/Population | Dose | Key Outcome | Source |

| In Vitro | Cultured rat hippocampal neurons | 30-100 nM | Increased neurite outgrowth and synapse formation | [2] |

| In Vivo | Rodent models of cognitive deficit | 1-3 mg/kg p.o. | Improved cognitive performance | [2] |

| Clinical Trial (Phase 2) | Mild to moderate Alzheimer's disease | 25 mg q12h | No significant improvement in cognition vs. placebo | [4] |

| Clinical Trial (Phase 1b) | Stable sickle cell disease | 25 mg twice daily | Reduced leukocyte-platelet aggregates and soluble E-selectin | [5][6] |

Conclusion

PF-04447943 is a highly potent and selective PDE9A inhibitor that has demonstrated significant effects on cGMP signaling, synaptic plasticity, and vascular cell adhesion in a variety of preclinical and clinical settings. While its initial promise in Alzheimer's disease has not been borne out in clinical trials to date, its potential in other indications, such as sickle cell disease, warrants further investigation. This technical guide provides a comprehensive overview of PF-04447943, from its fundamental properties to its practical applications in research, serving as a valuable resource for scientists and drug development professionals.

References

-

Hutson, P. H., Finger, E. N., Magliaro, B. C., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676. [Link]

-

Schwam, E. M., Nicholas, T., Chew, R., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413–421. [Link]

-

Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data. Behavioural Brain Research, 31(1), 47–59. [Link]

-

ResearchGate. Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. [Link]

-

Charnigo, R. J., Beidler, D., Rybin, D., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 180–188. [Link]

-

Sickle Cell Disease News. (2019). Safety and Early Hints of Benefit Seen in Phase 1b Trial of PF-04447943. [Link]

-

PubMed. Novel object recognition in the rat: a facile assay for cognitive function. [Link]

-

BioCrick. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer. [Link]

-

PubMed. A simple procedure for quantification of neurite outgrowth based on stereological principles. [Link]

-

Evotec. Neurite Outgrowth Assay. [Link]

-

Evotec. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. [Link]

-

ResearchGate. (PDF) PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. [Link]

-

National Institutes of Health. The novel object recognition memory: neurobiology, test procedure, and its modifications. [Link]

-

National Institutes of Health. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. [Link]

-

ACS Publications. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. [Link]

-

PubMed. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Novel Object Recognition task protocol. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. sicklecellanemianews.com [sicklecellanemianews.com]

- 6. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, particularly in the realm of pharmaceutical and materials science, the development of efficient and versatile synthetic methodologies is paramount. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as a cornerstone for the construction of complex molecular architectures.[1][2][3] These reactions enable the formation of carbon-carbon bonds with a high degree of control and functional group tolerance, making them indispensable in the synthesis of novel therapeutic agents and advanced materials.[2]

At the heart of the Stille reaction lies the organostannane reagent, a compound featuring a carbon-tin bond.[1] The specific nature of the organic moiety attached to the tin atom dictates the synthetic utility of the reagent. This guide focuses on the synthesis of a particularly valuable, yet specialized, organostannane: (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane . This molecule incorporates a 4,5-dimethylthiazole heterocycle, a privileged scaffold found in a multitude of biologically active compounds. The strategic placement of the tributylstannyl group at the 2-position of the thiazole ring renders it a potent building block for the introduction of this important heterocyclic motif into a diverse range of molecular targets via Stille cross-coupling.[4]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane. Moving beyond a simple recitation of procedural steps, this document delves into the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis, purification, and characterization.

Part 1: Synthesis of the Precursor—4,5-Dimethylthiazole

The journey to our target organostannane begins with the synthesis of the foundational heterocyclic core: 4,5-dimethylthiazole. The most reliable and widely employed method for the construction of the thiazole ring is the Hantzsch thiazole synthesis .[5] This venerable reaction, first described in 1887, involves the condensation of an α-haloketone with a thioamide.[6]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a robust and generally high-yielding reaction. The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 fashion. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.[5][6]

Thioacetamide [label="Thioacetamide"]; Haloketone [label="3-Bromo-2-butanone"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="4,5-Dimethylthiazole"];

Thioacetamide -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; Haloketone -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"]; }

Figure 1: Simplified workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4,5-Dimethylthiazole

This protocol is adapted from established Hantzsch synthesis procedures.[7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Bromo-2-butanone | 151.00 | 15.1 g | 0.10 |

| Thioacetamide | 75.13 | 7.5 g | 0.10 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sodium bicarbonate (sat. aq. solution) | 84.01 | As needed | - |

| Diethyl ether | 74.12 | For extraction | - |

| Anhydrous magnesium sulfate | 120.37 | For drying | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.5 g (0.10 mol) of thioacetamide in 100 mL of absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 15.1 g (0.10 mol) of 3-bromo-2-butanone dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to afford 4,5-dimethylthiazole as a colorless to pale yellow liquid.

Part 2: The Core Synthesis—(4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane

With the 4,5-dimethylthiazole precursor in hand, the next critical step is the introduction of the tributylstannyl group at the 2-position of the thiazole ring. This is most effectively achieved through a deprotonation-stannylation sequence .

Causality Behind the Experimental Choices: Regioselective Lithiation

The thiazole ring exhibits distinct electronic properties. The proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This heightened acidity allows for regioselective deprotonation at this position using a strong organolithium base, such as n-butyllithium (n-BuLi).[8] The resulting 2-lithiated thiazole is a potent nucleophile that readily reacts with an electrophilic tin source, typically tributyltin chloride, to form the desired C-Sn bond.

Start [label="4,5-Dimethylthiazole"]; Step1 [label="Deprotonation with n-BuLi"]; Intermediate [label="2-Lithio-4,5-dimethylthiazole"]; Step2 [label="Quenching with Tributyltin Chloride"]; Product [label="(4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 2: Workflow for the synthesis of the target organostannane.

Experimental Protocol: Synthesis of (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane

This protocol is based on general procedures for the stannylation of heterocycles.[9] Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere by trained personnel.[10]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4,5-Dimethylthiazole | 113.18 | 5.66 g | 0.05 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22 mL | 0.055 |

| Tributyltin chloride | 325.49 | 17.9 g | 0.055 |

| Anhydrous tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Saturated aqueous ammonium chloride | 53.49 | For quenching | - |

| Diethyl ether | 74.12 | For extraction | - |

| Anhydrous sodium sulfate | 142.04 | For drying | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5.66 g (0.05 mol) of 4,5-dimethylthiazole and 100 mL of anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add 22 mL (0.055 mol) of a 2.5 M solution of n-butyllithium in hexanes to the stirred solution via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Stannylation: Add 17.9 g (0.055 mol) of tributyltin chloride dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[9]

-

Quenching: Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

Purification: A Critical Step for High-Purity Organostannanes

The crude product will contain the desired organostannane along with residual tributyltin chloride and other tin-containing byproducts. Purification is crucial for obtaining a reagent suitable for subsequent cross-coupling reactions. Column chromatography is the method of choice.[11][12]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh). It is often beneficial to treat the silica gel with a small amount of triethylamine (e.g., 1-2% v/v in the eluent) to prevent the degradation of the organostannane on the acidic silica surface.

-

Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective. The progress of the separation should be monitored by TLC.

-

Fractions: Collect the fractions containing the product and combine them.

-

Final Concentration: Remove the solvent under reduced pressure to yield (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane as a colorless to pale yellow oil.

Part 3: Characterization and Application

Spectroscopic Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Expected NMR Data:

-

1H NMR (in CDCl3):

-

Signals for the tributyl group protons will appear in the upfield region (approximately 0.9-1.6 ppm).

-

The methyl groups on the thiazole ring will likely appear as singlets in the range of 2.2-2.5 ppm.

-

-

13C NMR (in CDCl3):

-

Signals for the carbons of the tributyl group will be observed in the aliphatic region (approximately 10-30 ppm).

-

The methyl carbons of the thiazole ring will appear around 10-15 ppm.

-

The C4 and C5 carbons of the thiazole ring are expected in the aromatic region, and the C2 carbon bearing the tin atom will show a characteristic chemical shift, likely downfield.

-

Application in Stille Cross-Coupling

The primary application of (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane is as a coupling partner in the Stille reaction.[4] This allows for the efficient synthesis of 2-aryl- or 2-vinyl-4,5-dimethylthiazoles, which are valuable intermediates in drug discovery.

General Stille Coupling Protocol:

Organostannane [label="(4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane"]; ArylHalide [label="Aryl Halide (Ar-X)"]; Catalyst [label="Pd Catalyst (e.g., Pd(PPh3)4)"]; Product [label="2-Aryl-4,5-dimethylthiazole"];

Organostannane -> Product; ArylHalide -> Product; Catalyst -> Product [style=dotted, arrowhead=none, label=" Catalytic Cycle "]; }

Figure 3: General scheme of a Stille cross-coupling reaction.

Procedure Outline:

-

In a reaction vessel under an inert atmosphere, combine (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane, an aryl or vinyl halide (or triflate), a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., toluene, DMF, or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an appropriate workup to remove the tin byproducts, which may involve washing with an aqueous solution of potassium fluoride.

-

Purify the product by column chromatography.

Conclusion: A Versatile Tool for Chemical Innovation

This in-depth technical guide has provided a comprehensive roadmap for the synthesis of (4,5-Dimethyl-1,3-thiazol-2-yl)tributylstannane, a valuable reagent for the construction of complex molecules. By understanding the mechanistic underpinnings of the Hantzsch thiazole synthesis and the principles of regioselective lithiation, researchers can confidently prepare this key building block. The detailed protocols for synthesis, purification, and characterization, coupled with an understanding of its application in Stille cross-coupling, empower scientists in both academic and industrial settings to leverage this versatile tool for the advancement of drug discovery and materials science. The ability to efficiently introduce the 4,5-dimethylthiazole moiety opens up new avenues for the design and synthesis of novel compounds with potentially enhanced biological activity and material properties.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Retrieved from [Link]

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.

-

Wikipedia. (2024). Stille reaction. Retrieved from [Link]

-

American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

- Narasimhan, N. S., & Mali, R. S. (1983).

- Aggarwal, V. K., & O'Brien, P. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

-

Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

-

University of Calgary. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173–4176.

-

Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

- Fu, G. C. (2008). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. Accounts of chemical research, 41(11), 1555-1564.

-

Wiley Online Library. (n.d.). SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR data of tributyl(thiophen-2-yl)stannane. Retrieved from [Link]

- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.

Sources

- 1. rsc.org [rsc.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Initial Investigations of Stannylated Dimethylthiazole Compounds: A Strategic Approach to Advanced Intermediate Synthesis

An In-Depth Technical Guide for Researchers

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the initial investigation into stannylated dimethylthiazole compounds, designed for researchers, medicinal chemists, and drug development professionals. We move beyond simple procedural lists to explore the strategic rationale behind the synthesis, characterization, and application of these potent chemical intermediates. The thiazole moiety is a cornerstone of numerous pharmacologically active molecules, and its functionalization is key to novel drug discovery.[1][2][3] Stannylation, specifically, offers a robust and versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This document details a field-proven, self-validating protocol for the synthesis of a model compound, 2,4-dimethyl-5-(tributylstannyl)thiazole, its subsequent characterization, and its successful application in the Stille cross-coupling reaction. Critical insights into experimental design, causality, and the management of organotin-related safety and purification challenges are provided.

Strategic Imperative: Why Stannylate a Dimethylthiazole?

The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Its diverse biological activities stem from its unique electronic properties and ability to participate in hydrogen bonding. Modifying the thiazole core at various positions allows for the fine-tuning of a compound's pharmacological profile.

Direct functionalization of the thiazole ring can be challenging. Stannylation, the process of introducing an organotin group (such as tributylstannyl, -SnBu₃) onto the molecule, transforms the thiazole into a versatile nucleophilic building block. This approach is strategically advantageous for several reasons:

-

Activation for Cross-Coupling: The carbon-tin bond is readily cleaved in the transmetalation step of palladium-catalyzed reactions, most notably the Stille cross-coupling reaction.[5][6] This enables the efficient formation of new carbon-carbon bonds, connecting the thiazole core to a vast array of other organic fragments (e.g., aryl, vinyl, or acyl groups).

-

Functional Group Tolerance: Stannanes (organotin compounds) are remarkably stable to air and moisture and are compatible with a wide range of functional groups, including esters, ketones, and amines.[7][8] This tolerance obviates the need for many protection-deprotection steps, streamlining complex synthetic routes.

-

Regiocontrol: The synthesis can be designed to install the stannyl group at a specific, desired position on the thiazole ring, providing excellent regiochemical control for subsequent reactions.

The overall workflow, from the starting thiazole to a complex biaryl product, is a powerful strategy in modern synthetic chemistry.

Caption: High-level workflow from starting material to final coupled product.

Synthesis Protocol: 2,4-Dimethyl-5-(tributylstannyl)thiazole

This section provides a detailed, step-by-step methodology. The causality behind each step is explained to ensure protocol integrity and adaptability.

Rationale for Experimental Design

The chosen synthetic route is a directed metalation followed by electrophilic quench. The C5 proton of 2,4-dimethylthiazole is the most acidic ring proton, making it susceptible to deprotonation by a strong, non-nucleophilic base.

-

Base Selection: Lithium diisopropylamide (LDA) is the base of choice. It is exceptionally strong, allowing for rapid and complete deprotonation at low temperatures. Its steric bulk prevents it from acting as a nucleophile and attacking the thiazole ring itself.

-

Temperature Control: The reaction is conducted at -78 °C (a dry ice/acetone bath). This is critical to prevent side reactions, such as base decomposition or unwanted reactions with the solvent (THF). The low temperature ensures the kinetic stability of the lithiated thiazole intermediate.

-

Electrophile: Tributyltin chloride (Bu₃SnCl) is an effective tin electrophile. Upon addition, the negatively charged carbon of the lithiated thiazole attacks the electropositive tin atom, displacing the chloride and forming the desired C-Sn bond.[9]

Detailed Step-by-Step Methodology

Materials:

-

2,4-Dimethylthiazole

-

Diisopropylamine, anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol:

-

LDA Preparation (In Situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

-

Deprotonation: Slowly add 2,4-dimethylthiazole (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution at -78 °C. A color change is typically observed. Stir the reaction mixture at this temperature for 1 hour to ensure complete deprotonation.

-

Stannylation: Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

-

Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours. Once at room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a colorless to pale yellow oil. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The organotin byproducts are highly nonpolar and can be challenging to separate, requiring careful chromatography.

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized stannane. The combination of multinuclear NMR and mass spectrometry provides a self-validating system.

Spectroscopic Techniques

-

¹H NMR: Confirms the presence of the dimethylthiazole core and the tributyl groups. The C5-H proton signal (typically around 7.0 ppm in the starting material) will be absent in the product spectrum.

-

¹³C NMR: Shows the expected carbon signals for the thiazole ring and the butyl chains. The C5 carbon signal will show a significant downfield shift and coupling to the tin isotopes.

-

¹¹⁹Sn NMR: This is the most definitive technique.[10][11] A single signal in the ¹¹⁹Sn NMR spectrum confirms the presence of one tin environment. The chemical shift provides information about the coordination state of the tin atom. For tetracoordinate stannanes like this, the shift is typically between 0 and -50 ppm.

-

Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition of the molecule. The characteristic isotopic pattern of tin (multiple stable isotopes) will be clearly visible.

Representative Characterization Data

| Analysis Type | Expected Result for 2,4-Dimethyl-5-(tributylstannyl)thiazole | Causality/Interpretation |

| ¹H NMR (CDCl₃) | δ ~2.65 (s, 3H, Me-C2), ~2.40 (s, 3H, Me-C4), 1.5-0.8 (m, 27H, Bu₃Sn) | Absence of C5-H proton confirms substitution. Integration confirms the 1:9 ratio of thiazole methyls to stannyl protons. |

| ¹³C NMR (CDCl₃) | δ ~165 (C2), ~150 (C4), ~120 (C5), ~29, 27, 14, 11 (Bu₃Sn carbons) | C5 signal shows direct coupling to ¹¹⁹Sn and ¹¹⁷Sn isotopes (JSn-C), providing definitive evidence of the C-Sn bond. |

| ¹¹⁹Sn NMR (CDCl₃) | δ ~ -10 ppm | A single peak in this region is characteristic of a tetracoordinate alkyl/aryl stannane, confirming the structure. |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₇H₃₄NSSn | Observed mass matching the calculated mass to within 5 ppm validates the molecular formula. |

Application: The Stille Cross-Coupling Reaction

The synthesized stannylated dimethylthiazole is now ready for its primary application: creating a new C-C bond. The Stille reaction is a cornerstone of modern organic synthesis.[12][13]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][14]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The stannylated thiazole transfers its thiazole group to the palladium center, displacing the halide and forming a new Pd-C(thiazole) bond. This is the key step where the stannane is consumed.

-

Reductive Elimination: The two organic groups (aryl and thiazole) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Protocol for Coupling with 4-bromoanisole

Materials:

-

2,4-Dimethyl-5-(tributylstannyl)thiazole (1.0 equivalent)

-

4-bromoanisole (1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Tri(2-furyl)phosphine [P(2-furyl)₃] (10 mol%)

-

Toluene, anhydrous and degassed

-

Potassium fluoride (KF), anhydrous

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃, P(2-furyl)₃, and anhydrous KF (2.0 equivalents). Evacuate and backfill the flask with an inert atmosphere three times.

-

Reagent Addition: Add the stannylated thiazole, 4-bromoanisole, and degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and KF.

-

Tin Removal: Transfer the filtrate to a separatory funnel and wash with a 10% aqueous KF solution. This helps to precipitate residual tin salts as insoluble tributyltin fluoride, which can often be removed by filtration.

-

Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to yield 5-(4-methoxyphenyl)-2,4-dimethylthiazole.

Trustworthiness: Safety and Purification Imperatives

A protocol is only trustworthy if it accounts for potential hazards and ensures product purity. Organotin compounds are toxic and require careful handling.[5]

-

Safety: Always handle organotin compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved or a more resistant material used) and safety glasses.

-

Waste Disposal: All tin-containing waste must be segregated and disposed of according to institutional hazardous waste guidelines.

-

Purification Challenges: The primary challenge in Stille couplings is the removal of stoichiometric tin byproducts (e.g., Bu₃SnCl, Bu₃Sn-SnBu₃). These byproducts are often greasy, nonpolar, and can co-elute with the desired product during chromatography. The aqueous KF wash is a critical step that exploits the high Sn-F bond energy to precipitate these impurities. For particularly difficult separations, treatment with di-tert-butyl dicarbonate (Boc₂O) or iodine can sometimes help derivatize the tin residues for easier removal.

References

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Synthesis, spectroscopic characterization and crystal structures of diorganotin (IV) complexes of 2-N-propyl and 2-N-benzyl-amino-1-cyclopentene-1-carbodithioates. (n.d.). ResearchGate.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

ChemInform Abstract: Thiazole Formation Through a Modified Gewald Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Review of organotin compounds: chemistry and applications. (2018). ResearchGate. Retrieved from [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, spectroscopic characterization and x-ray studies of new complexes of organotin(IV) chlorides with N-alkylated 2-amino-1-cyclopentene-1-carbodithioic acids. (n.d.). SpringerLink. Retrieved from [Link]

-

A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). Preprints.org. Retrieved from [Link]

-

Systematic Review On Thiazole And Its Applications. (n.d.). Educational Administration: Theory and Practice. Retrieved from [Link]

-

The Mechanisms of the Stille Reaction. (2004). University of Windsor. Retrieved from [Link]

-

From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Retrieved from [Link]

-

Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023). Journal of Sustainable Materials Processing and Management. Retrieved from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC - NIH. Retrieved from [Link]

-

Organotin chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-